REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([OH:11])=[C:9]2[C:5]([CH:6]=[CH:7][C:8]2=O)=[CH:4][CH:3]=1>O.Cl.[Zn]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][C:9]=2[C:10]=1[OH:11]
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Name
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6-chloro-7-hydroxy-1H-inden-1-one
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Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CC(C2=C1O)=O
|
Name
|
|
Quantity
|
16.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
67.2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
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ADDITION
|
Details
|
treated with ethylacetate and dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by an acid/base separation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=2CCCC2C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.08 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |